![molecular formula C8H11Cl2N5 B1432788 3-(6-chloro-9H-purin-9-yl)propan-1-amine hydrochloride CAS No. 1824273-88-2](/img/structure/B1432788.png)
3-(6-chloro-9H-purin-9-yl)propan-1-amine hydrochloride
Overview
Description
3-(6-Chloro-9H-purin-9-yl)propan-1-amine hydrochloride, also known as 6-chloropurine, is an organic compound that is widely used in scientific research. It is a purine derivative with the molecular formula C5H6ClN5·HCl and a molecular weight of 186.59 g/mol. 6-chloropurine is a white to off-white crystalline powder that is insoluble in water and soluble in ethanol, methanol, and dimethyl sulfoxide. 6-chloropurine has a variety of applications in the fields of biochemistry and physiology due to its unique chemical and physical properties.
Scientific Research Applications
Synthesis of Nucleotide Analogs
This compound is a key intermediate in the synthesis of nucleotide analogs, which are crucial in the development of antiviral and anticancer drugs. For instance, the synthesis of base substituted 2-hydroxy-3-(purin-9-yl)-propanoic acids involves alkylation of 6-chloropurine, showing its versatility in creating bioactive molecules with potential therapeutic applications (Doláková, Masojídková, & Holý, 2003).
Organic Synthesis and Process Development
The compound plays a significant role in the process development of pharmaceuticals, exemplified by the large-scale preparation of N-benzylated chloropurine derivatives. This showcases its importance in the efficient and scalable synthesis of compounds for drug development and manufacturing (Shi et al., 2015).
Antimicrobial and Antioxidant Properties
Research into phosphonamidate derivatives of 6-chloropurine reveals potential antimicrobial and antioxidant applications. This underscores the compound's role in the development of new treatments for bacterial infections and oxidative stress-related conditions (Subramanyam et al., 2014).
Molecular and Crystal Structure Studies
The compound has also been used in studies focused on understanding molecular and crystal structures. For instance, research on hydrogen-bonding networks of purine derivatives and their applications in guest intercalation provides insights into the design of novel materials and molecular recognition systems (Jang et al., 2016).
Novel Syntheses Techniques
Novel synthetic techniques involving the compound have been developed, such as the efficient synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, demonstrating its utility in creating new molecules with potential pharmaceutical applications (Boggs et al., 2007).
properties
IUPAC Name |
3-(6-chloropurin-9-yl)propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5.ClH/c9-7-6-8(12-4-11-7)14(5-13-6)3-1-2-10;/h4-5H,1-3,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXUAESBXZIWEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.